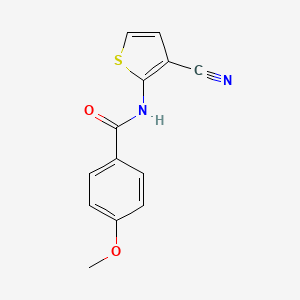

N-(3-cyanothiophen-2-yl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyanothiophen-2-yl)-4-methoxybenzamide, also known as CTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. CTM belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

- N-(3-cyanothiophen-2-yl)-4-methoxybenzamide exhibits moderate antioxidant activity. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative stress. These properties make it relevant for potential therapeutic applications in conditions associated with oxidative damage .

- Under aseptic conditions, this compound has been tested against Gram-positive and Gram-negative bacterial strains. It also demonstrates significant activity against yeasts, including Candida glabrata and Candida krusei. Its antimicrobial properties suggest potential use in developing novel antibiotics or antifungal agents .

- Computational studies have explored the interactions between N-(3-cyanothiophen-2-yl)-4-methoxybenzamide and DNA bases (such as guanine, thymine, adenine, and cytosine). Charge transfer calculations and electrophilicity-based charge transfer methods provide insights into its binding affinity with DNA, which could be relevant for drug design .

- The crystal packing of this compound is stabilized by hydrogen bonds (C−H···N and N−H···N). Hirshfeld surface analysis reveals the most significant contributions from H···H, C···H, S···H, N···H, and O···H interactions. Understanding these intermolecular forces aids in predicting its behavior in various environments .

- N-(3-cyanothiophen-2-yl)-4-methoxybenzamide serves as a valuable building block in synthetic chemistry. Researchers can modify its structure to create novel derivatives with improved properties, potentially leading to new drug candidates .

- Thiophene derivatives, including N-(3-cyanothiophen-2-yl)-4-methoxybenzamide, find applications in organic electronics. Their π-conjugated systems make them suitable for organic semiconductors, solar cells, and light-emitting diodes (LEDs). Exploring its electronic properties and device applications is an ongoing area of research.

Antioxidant Properties

Antimicrobial Activity

Biological Interactions with DNA Bases

Hirshfeld Surface Analysis

Synthetic Chemistry and Drug Design

Material Science and Organic Electronics

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-17-11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYAIECKYUBTKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2787509.png)

![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione](/img/structure/B2787513.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2787514.png)

![2-Hydroxy-5-({4-methyl-5-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}amino)benzoic acid](/img/structure/B2787522.png)

![N-(3-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787524.png)